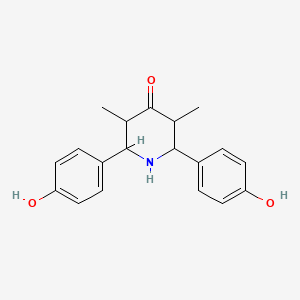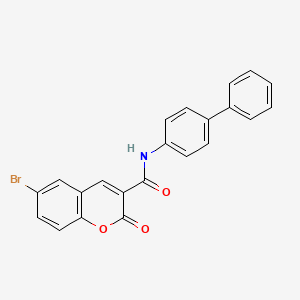
2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone
Vue d'ensemble
Description
2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone, also known as BHPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, material science, and catalysis. BHPP is a derivative of piperidinone, which is a cyclic amide that has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as antioxidant, anti-inflammatory, and anticancer activities. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone in lab experiments include its easy synthesis, high yield, and diverse applications. This compound can be synthesized using simple and inexpensive reagents, and the yield can be improved by optimizing the reaction conditions. This compound can be used in various fields, such as medicine, material science, and catalysis. However, the limitations of using this compound in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and activity. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
There are many future directions for the study of 2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone, including the development of new synthetic methods, the exploration of its biological activities, and the optimization of its applications in various fields. One future direction is the development of new synthetic methods that can improve the yield and purity of this compound. Another future direction is the exploration of the biological activities of this compound, such as its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In addition, the optimization of this compound's applications in various fields, such as material science and catalysis, can lead to the development of new materials and catalysts with unique properties and improved efficiency.
Applications De Recherche Scientifique
2,6-bis(4-hydroxyphenyl)-3,5-dimethyl-4-piperidinone has been studied for its potential applications in various fields, including medicine, material science, and catalysis. In medicine, this compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. This compound has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a building block to synthesize polymers with unique properties, such as high thermal stability and mechanical strength. In catalysis, this compound has been used as a ligand to prepare catalysts for various reactions, such as Suzuki coupling, Heck reaction, and hydrogenation.
Propriétés
IUPAC Name |
2,6-bis(4-hydroxyphenyl)-3,5-dimethylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-11-17(13-3-7-15(21)8-4-13)20-18(12(2)19(11)23)14-5-9-16(22)10-6-14/h3-12,17-18,20-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDDAJSPVPMMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4886808.png)
![ethyl 4-({[(3-phenylpropyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4886814.png)



![N-{[(anilinocarbonothioyl)amino]methyl}benzamide](/img/structure/B4886857.png)
![1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazide](/img/structure/B4886861.png)
![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886869.png)



![1,7-diphenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B4886915.png)
![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4886927.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B4886933.png)